7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one
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Overview
Description
7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one is a chemical compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a methoxy group at the 7th position and a 4-methoxybenzenesulfonyl group at the 3rd position of the chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one typically involves the reaction of 7-methoxychromen-2-one with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-carboxylic acid, while reduction of the sulfonyl group can produce 7-methoxy-3-(4-methoxyphenylthio)-2H-chromen-2-one.
Scientific Research Applications
7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3-(4-methoxybenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline
- 5-amino-1-(4-methoxybenzenesulfonyl)-1H-pyrazol-3-yl 3,4,5-trimethoxybenzoate
- 4-methoxy-N-(2-phenylethyl)benzenesulfonamide
Uniqueness
7-methoxy-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
7-methoxy-3-(4-methoxyphenyl)sulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6S/c1-21-12-5-7-14(8-6-12)24(19,20)16-9-11-3-4-13(22-2)10-15(11)23-17(16)18/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNZTJGBFADQLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C(C=C3)OC)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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